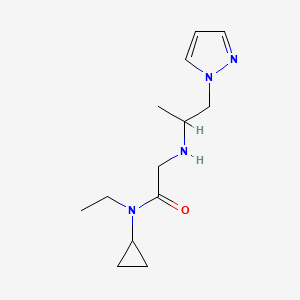
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as 1-(3-hydroxypropyl)-4-methyl-1,2,3,4-tetrahydroquinoline and has the molecular formula C12H21NO.
Mécanisme D'action
The mechanism of action of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is not well understood. However, it has been suggested that this compound may act as an agonist or antagonist at certain receptor sites in the brain.
Biochemical and Physiological Effects
Studies have shown that 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol in lab experiments include its ability to modulate the activity of certain neurotransmitters and its potential use in the development of new drugs for the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments, such as its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol. Some potential areas of study include:
1. Further investigation of the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain.
2. Development of new drugs based on the structure of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol for the treatment of neurological disorders.
3. Examination of the potential toxicity of this compound and its effects on different organ systems in the body.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects.
5. Development of new methods for the synthesis of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol that are more efficient and cost-effective.
Conclusion
In conclusion, 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is a chemical compound that has potential applications in scientific research. This compound has been shown to have effects on the nervous system and may have potential use in the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol has been described in the literature. One method involves the reaction of 4-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-1-ol with propylene oxide in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield the desired compound.
Applications De Recherche Scientifique
Research has shown that 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol has potential applications in scientific research. This compound has been studied for its effects on the nervous system, specifically its ability to modulate the activity of certain neurotransmitters.
Propriétés
IUPAC Name |
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-7-9-14(8-4-10-15)13-6-3-2-5-12(11)13/h11-13,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQUVSDONMVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2C1CCCC2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)

![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)


![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)


![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)


